Cloxacillin benzathine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFKSXGORCFOW-VZHMHXRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56Cl2N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020014 | |
| Record name | Cloxacillin benzathine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1112.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23736-58-5 | |
| Record name | Cloxacillin Benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxacillin benzathine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXACILLIN BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Cloxacillin Benzathine Action
Elucidation of Penicillin-Binding Protein (PBP) Interactions
The primary mode of action for cloxacillin (B1194729), like other beta-lactam antibiotics, involves the inhibition of Penicillin-Binding Proteins (PBPs). nih.govnih.govfarmacy.co.uk These are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan synthesis. nih.govsemanticscholar.orgdrugbank.com
Specific PBP Targets and Binding Affinities
Cloxacillin exerts its antibacterial effect by binding to and irreversibly inactivating multiple PBP targets. nih.govsemanticscholar.orgbiosynth.com This binding prevents the enzymes from carrying out their function in cell wall construction. patsnap.com While the complete spectrum of PBP targets can vary between bacterial species, research has identified several key PBPs that interact with cloxacillin.
In Escherichia coli, cloxacillin has been shown to inhibit D-alanyl-D-alanine carboxypeptidase DacA. drugbank.com In Streptococcus pneumoniae, it targets Penicillin-binding protein 2X and Penicillin-binding protein 1A. drugbank.com Studies on methicillin-resistant staphylococci (MRS) have investigated the binding of cloxacillin to various PBPs, including a specific low-affinity PBP known as PBP-2', which is crucial for the expression of resistance. asm.org Furthermore, in silico docking studies have demonstrated that cloxacillin exhibits high binding affinities for the PBPs of Neisseria sicca and Escherichia coli. emerginginvestigators.org The interaction is covalent, with the beta-lactam ring of cloxacillin acylating a serine residue in the active site of the PBP. emerginginvestigators.orgunirioja.es
| PBP Target | Organism Example | Type of Interaction | Reference |
| Penicillin-Binding Proteins (general) | Bacteria | Covalent binding and inactivation | nih.govbiosynth.com |
| D-alanyl-D-alanine carboxypeptidase DacA | Escherichia coli (strain K12) | Inhibitor | drugbank.com |
| Penicillin-binding protein 1A | Streptococcus pneumoniae (strain R6) | Inhibitor | drugbank.com |
| Penicillin-binding protein 2X | Streptococcus pneumoniae (strain R6) | Inhibitor | drugbank.com |
| PBP 5 | Enterococcus faecium | Acyl-enzyme complex formation | nih.gov |
| PBP-2' | Methicillin-Resistant Staphylococcus aureus | Binding/Induction | asm.org |
Inhibition of Peptidoglycan Synthesis and Bacterial Cell Wall Disruption
The binding of cloxacillin to PBPs directly inhibits the third and final stage of bacterial cell wall biosynthesis. drugbank.comrwandafda.gov.rw PBPs, particularly transpeptidases, are responsible for catalyzing the cross-linking of peptidoglycan chains, which are critical components that provide structural rigidity to the bacterial cell wall. nih.govnih.govuomustansiriyah.edu.iq
Cloxacillin mimics the D-Alanyl-D-Alanine substrate of the transpeptidase enzyme. emerginginvestigators.org By acylating the active site of the PBP, cloxacillin prevents the formation of these essential peptide cross-links. nih.govfarmacy.co.uk This inhibition of peptidoglycan synthesis disrupts the integrity of the cell wall, leading to its weakening. nih.govsemanticscholar.org As the bacterium continues to grow without the ability to properly synthesize its cell wall, it becomes susceptible to osmotic pressure, ultimately resulting in cell wall disruption and lysis. nih.govpatsnap.com
Mechanisms of Bactericidal Activity
Cloxacillin is bactericidal, meaning it actively kills susceptible bacteria during their stage of active multiplication. nih.gov The disruption of the cell wall is the primary cause, which is further potentiated by the activity of endogenous bacterial enzymes.
Role of Bacterial Cell Wall Autolytic Enzymes in Lysis
The bactericidal effect and subsequent cell lysis are not solely a passive consequence of a weakened cell wall but are actively mediated by bacterial cell wall autolytic enzymes, such as autolysins and murein hydrolases. drugbank.comfda.gov.phmsdmanuals.com In a healthy bacterium, the activity of these enzymes is tightly regulated to allow for cell wall remodeling during growth and division.
It is proposed that cloxacillin's interference with cell wall synthesis triggers a loss of control over these autolytic enzymes. drugbank.comrwandafda.gov.rw One hypothesis suggests that cloxacillin may interfere with an autolysin inhibitor, effectively unleashing the destructive potential of these enzymes. drugbank.comrwandafda.gov.rwfda.gov.ph This leads to the degradation of the existing peptidoglycan, accelerating the process of cell wall disintegration and culminating in bacterial lysis and death. annualreviews.org
Resistance to Beta-Lactamase Hydrolysis
A key characteristic of cloxacillin is its effectiveness against bacteria that produce beta-lactamase enzymes, particularly penicillinase, which are a common cause of resistance to other penicillins like penicillin G. nih.govwho.intdrugs.com
Structural Basis for Beta-Lactamase Resistance
The resistance of cloxacillin to beta-lactamase hydrolysis is a direct result of its chemical structure. patsnap.com Cloxacillin is a semisynthetic penicillin derived from 6-aminopenicillanic acid, featuring a bulky isoxazolyl side chain with a chlorine atom. unirioja.esfpnotebook.com
This bulky side group provides steric hindrance, physically blocking the active site of beta-lactamase enzymes. patsnap.comfpnotebook.com This structural impediment prevents the enzyme from binding to and hydrolyzing the critical beta-lactam ring of the antibiotic. patsnap.com As a result, cloxacillin remains intact and active, allowing it to reach its PBP targets and exert its bactericidal effects even in the presence of penicillinase-producing bacteria, such as certain strains of Staphylococcus aureus. rwandafda.gov.rwdrugs.com
Comparative Analysis with Penicillin-Sensitive Beta-Lactams
To understand the unique properties of cloxacillin, a comparison with penicillin-sensitive beta-lactams, such as Penicillin G, is insightful. This analysis highlights the structural modifications that confer resistance to beta-lactamases and influence the spectrum of activity.
Structural Differences and Beta-Lactamase Resistance:
Both cloxacillin and penicillin G share the core 6-aminopenicillanic acid structure, which includes the beta-lactam ring essential for antibacterial activity. scienceinfo.com However, the key distinction lies in their side chains. Penicillin G has a simple benzyl (B1604629) side chain, which does not protect the beta-lactam ring from hydrolysis by penicillinases. In contrast, cloxacillin possesses a more complex and bulky 3-(o-chlorophenyl)-5-methyl-4-isoxazolyl side chain. scienceinfo.com This large side group provides steric hindrance, effectively blocking the active site of many beta-lactamase enzymes and preventing the inactivation of the antibiotic. wikipedia.org
| Feature | Cloxacillin | Penicillin G |
| Core Structure | 6-aminopenicillanic acid | 6-aminopenicillanic acid |
| Side Chain | 3-(o-chlorophenyl)-5-methyl-4-isoxazolyl | Benzyl |
| Beta-Lactamase Resistance | Resistant | Sensitive |
Spectrum of Activity:
The structural differences also impact their spectrum of activity. While cloxacillin is potent against many penicillinase-producing staphylococci, it generally exhibits weaker antibacterial activity against penicillin-sensitive bacteria compared to benzylpenicillin (Penicillin G). hres.cawikipedia.org Penicillin G remains the drug of choice for infections caused by susceptible strains of streptococci and other penicillin-sensitive organisms due to its high potency. errolozdalga.com Cloxacillin's primary clinical utility is in treating infections caused by staphylococci that are resistant to penicillin G due to beta-lactamase production. hres.ca
Affinity for Penicillin-Binding Proteins (PBPs):
The interaction with PBPs is another point of comparison. Studies have shown that different beta-lactam antibiotics have varying affinities for different PBPs within the same bacterial species. asm.org For instance, in Bacillus subtilis, mutations leading to cloxacillin resistance were associated with changes in the sensitivity of specific PBPs to cloxacillin, while their sensitivity to penicillin G remained largely unchanged. pnas.org This suggests that the structural variations between these antibiotics influence their binding to and inhibition of specific PBP targets, which can contribute to differences in their antibacterial efficacy against certain bacteria. pnas.org Research on Escherichia coli has also demonstrated that cloxacillin and penicillin G have distinct binding profiles to the various PBPs in this organism. asm.org
Comparative Efficacy Data:
| Characteristic | Cloxacillin | Penicillin G |
| Primary Indication | Infections by penicillinase-producing staphylococci drugbank.com | Infections by penicillin-sensitive organisms errolozdalga.com |
| Potency vs. Penicillin-Sensitive Bacteria | Less active hres.ca | Highly active errolozdalga.com |
| PBP Binding Profile | Specific binding pattern influencing resistance pnas.org | Different binding affinities to various PBPs asm.org |
Pharmacokinetic and Pharmacodynamic Characterization of Cloxacillin Benzathine
Advanced Pharmacokinetic Studies
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. For cloxacillin (B1194729) benzathine, these processes are crucial for maintaining therapeutic concentrations at the site of infection.
Absorption and Tissue Distribution Profiles in Animal Models
Following intramammary administration in bovine models, cloxacillin benzathine demonstrates effective distribution throughout the udder tissue. nih.govnih.gov In a study utilizing isolated perfused bovine udders, cloxacillin was detectable in all tissue samples, with concentrations sufficient to inhibit common mastitis pathogens like Staphylococcus aureus. nih.govnih.gov
Specifically, 6 hours after the administration of 600 mg of this compound, concentrations in the glandular tissue of front quarters tended to decrease with increasing distance from the teat. nih.govnih.gov However, this clear pattern was not as evident in the rear quarters. nih.govnih.gov Despite considerable variation between individual udders, which is reflective of in-vivo conditions, the study concluded that therapeutically effective concentrations can be achieved in all regions of both front and rear quarters. nih.govnih.gov The good distribution is likely facilitated by the small particle size of the formulation. nih.gov
Interestingly, the absorption of cloxacillin from the glandular tissue into the systemic circulation appears to be limited. In the perfused udder model, concentrations in the perfusate remained below the limit of quantification at all sampling times. nih.govnih.gov This suggests that intramammary administration primarily targets the mammary gland with minimal systemic exposure.
A study in dairy goats administered 500 mg of this compound per half udder revealed a mean maximum plasma concentration (Cmax) of 0.074 μg/mL at 18 hours post-administration (Tmax). nih.gov The area under the plasma concentration curve (AUC) was 5.71 h × μg/mL, and the terminal half-life (T½) was a prolonged 77.45 hours, indicating slow absorption and elimination from the systemic circulation after intramammary administration. nih.gov
Interactive Data Table: Cloxacillin Concentration in Bovine Udder Tissue (µg/g) 6 hours Post-Intramammary Administration
| Distance from Teat (cm) | Front Quarter (Median) | Rear Quarter (Range) |
| Near Teat | 4.1 | 0.67 - 4.2 |
| 8 | 2.8 | 0.67 - 4.2 |
| 12 | 2.4 | 0.67 - 4.2 |
| 16 | 1.7 | 0.67 - 4.2 |
| Base of Udder | 0.73 - 2.52 | 0.67 - 4.2 |
This table summarizes data from a study on isolated perfused bovine udders, illustrating the distribution of cloxacillin throughout the mammary gland. The dotted line in the original study shows the MIC90 of 0.5 µg/mL against Staphylococcus aureus, indicating that concentrations in most tissue regions were above this threshold. researchgate.net
Biotransformation Pathways and Identification of Key Metabolites
Cloxacillin, the active moiety of this compound, undergoes partial metabolism in the body. nih.gov The primary routes of biotransformation involve the cleavage of the beta-lactam ring, leading to the formation of penicilloic acids, which are microbiologically inactive. nih.govdrugbank.com One study reported that following a single oral dose of 500 mg of cloxacillin, approximately 22% of the absorbed dose was hydrolyzed to these inactive metabolites. nih.gov
Other potential metabolic pathways for cloxacillin include sulfonylation, which produces cloxacillin S-sulfoxide and cloxacillin S-acid, and deoxidative metabolism, resulting in cloxacillin 6-deoxy. Deacetylation can also occur, forming cloxacillin 6-deacetyl, and glucuronidation can lead to the formation of cloxacillin-acyl-glucuronide.
A study analyzing milk residues after dry cow therapy identified two distinct compounds: cloxacillin and this compound (1:1), indicating that the parent compound and its salt form can be present in milk. mdpi.comresearchgate.net
Excretion Dynamics and Residue Depletion Kinetics in Biological Matrices
The excretion of cloxacillin and its metabolites is a critical factor in determining withdrawal periods for milk and meat. Following intramammary administration in lactating cows, cloxacillin is eliminated from milk in a biphasic manner, with a rapid initial phase followed by a slower elimination phase. researchgate.net
Studies on dry cow therapy have shown that the length of the dry period significantly influences residue depletion. mdpi.comnih.gov In cows with dry periods of 14, 21, and 28 days, cloxacillin concentrations in milk generally fell below the maximum residue limit (MRL) of 30 µg/kg within 5 days in milk (DIM). mdpi.comnih.gov However, shorter treatment-to-calving intervals were associated with higher initial concentrations of cloxacillin and this compound (1:1) in milk. mdpi.com
For instance, in cows with a 28-day dry period, this compound (1:1) concentrations dropped below the MRL by the ninth milking (5 DIM). mdpi.comnih.gov In contrast, for cows with a 21-day dry period, this occurred by the fifth milking (3 DIM). mdpi.comnih.gov Despite these variations, the risk of exceeding the MRL appears low even with dry periods shorter than 14 days. mdpi.comnih.gov
There is considerable individual variation in the rate of cloxacillin excretion among cows. mdpi.com Some animals exhibit slower elimination, which may explain occasional findings of residues beyond the expected withdrawal period. mdpi.com
Influence of Physiological Factors on Excretion
The composition of milk can influence the excretion of this compound. mdpi.comresearchgate.net Research has demonstrated a significant association between this compound (1:1) excretion and the protein and lactose (B1674315) content of milk. mdpi.comresearchgate.net Specifically, a 1% increase in milk protein was associated with a 1.1 µg/kg increase in this compound (1:1), while a 1% increase in lactose was linked to a 0.4 µg/kg increase. mdpi.com This suggests that changes in milk composition could contribute to irregular residue depletion patterns. mdpi.com
The volume of milk production also plays a role. In a study comparing high and low producing dairy cows, pharmacokinetic parameters were evaluated, though specific differences in excretion dynamics related to production level were not detailed in the available abstract. researchgate.net
Population Pharmacokinetic Modeling and Simulation in Specific Animal Populations
Population pharmacokinetic (PopPK) modeling is a powerful tool used to analyze and predict the pharmacokinetic behavior of drugs in a population, accounting for sources of variability. scispace.comembrapa.br This approach has been applied to cloxacillin to optimize dosing regimens. embrapa.br
By constructing pharmacokinetic models from data obtained in different animal species (e.g., goats and sheep), researchers can simulate various dosing scenarios to predict the likelihood of achieving therapeutic targets. embrapa.brscielo.br For instance, simulations can be run for different dose regimens and administration intervals to determine the probability of target attainment (PTA) for specific pathogens with known minimum inhibitory concentrations (MICs). embrapa.brnih.gov This allows for a more rational and evidence-based approach to drug administration in livestock. scispace.com
Pharmacodynamic Relationships and Predictive Modeling
Pharmacodynamics describes the relationship between drug concentrations and their pharmacological effect, in this case, the antibacterial activity against target pathogens. nih.gov For antibiotics like cloxacillin, a key pharmacodynamic parameter is the time that the free drug concentration remains above the MIC of the infecting organism (fT > MIC). nih.gov
Studies have established pharmacodynamic models for the antistaphylococcal effects of cloxacillin. nih.govnih.govasm.org These models are based on the principle that the killing rate of the bacteria is dependent on both the drug concentration and the duration of exposure. nih.govnih.govasm.org The 50% effective concentrations (EC50) for two strains of S. aureus were determined to be 0.105 and 0.121 mg/liter for cloxacillin. nih.govasm.org
Predictive modeling combining pharmacokinetic and pharmacodynamic data (PK/PD modeling) is instrumental in forecasting the clinical efficacy of different treatment regimens. nih.gov For example, in the context of bovine mastitis caused by S. aureus, PK/PD models can be used to predict the success of a given this compound formulation. nih.govfrontiersin.org By integrating data on the drug's distribution in the udder, its clearance rate, and the MIC distribution of the target pathogen, these models can help determine optimal dosing strategies to maximize bacterial killing and clinical cure. nih.govnih.govasm.org
**Interactive Data Table: In Vitro Pharmacodynamic Parameters of Cloxacillin against *S. aureus***
| Parameter | Strain 1 | Strain 2 |
| EC50 (mg/L) | 0.105 | 0.121 |
| MIC (mg/L) | 0.25 | 0.25 |
This table presents the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) of cloxacillin against two different strains of Staphylococcus aureus, as determined in an in vitro study. nih.govasm.org
In vitro Pharmacodynamic Targets and Their Clinical Relevance
The primary pharmacodynamic target of cloxacillin, including its benzathine salt, is the inhibition of bacterial cell wall synthesis. ncats.io It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. ncats.io This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
The clinical relevance of this mechanism is significant, particularly against Gram-positive bacteria, which possess a thick peptidoglycan layer. Cloxacillin is particularly effective against Staphylococcus aureus, a common pathogen in bovine mastitis. nih.gov However, the emergence of methicillin-resistant S. aureus (MRSA) strains, which have altered PBPs with low affinity for beta-lactam antibiotics, can limit its clinical efficacy. ncats.io The minimum inhibitory concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antibiotic that prevents visible growth of a bacterium. researchgate.net For beta-lactam antibiotics like cloxacillin, the time that the free drug concentration remains above the MIC (%fT > MIC) is the pharmacodynamic index that best predicts the therapeutic outcome. researchgate.net
Correlation of Pharmacokinetic Parameters with Antimicrobial Efficacy
The antimicrobial efficacy of this compound is intrinsically linked to its pharmacokinetic profile. The benzathine salt form is designed for slow dissolution and low water solubility, resulting in a prolonged release of cloxacillin from the injection site and consequently, a sustained duration of action. ovid.com This long-acting property is advantageous in veterinary settings, as it can reduce the frequency of administration. researchgate.net
The key pharmacokinetic/pharmacodynamic (PK/PD) index for time-dependent antibiotics like cloxacillin is the duration for which the free drug concentration in plasma or tissue exceeds the MIC of the target pathogen (%fT > MIC). researchgate.netconicet.gov.ar Achieving an adequate %fT > MIC is critical for bacteriological cure. conicet.gov.ar For beta-lactams, it is generally accepted that a %fT > MIC of 40-50% of the dosing interval is required for efficacy against many pathogens. conicet.gov.ar Continuous infusion or prolonged intermittent infusion strategies can optimize this parameter and improve the probability of target attainment, especially for infections with higher MICs. nih.gov
The relationship between pharmacokinetic parameters and antimicrobial efficacy can be summarized in the following table:
| Pharmacokinetic Parameter | Definition | Relevance to this compound Efficacy |
| Cmax | Maximum plasma concentration | A higher Cmax can contribute to a longer duration above the MIC. |
| Tmax | Time to reach maximum plasma concentration | Reflects the rate of absorption from the administration site. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over a period of time. |
| T½ | Elimination half-life | A longer half-life contributes to a longer dosing interval and sustained concentrations above the MIC. |
| %fT > MIC | Percentage of time the free drug concentration is above the MIC | The primary determinant of efficacy for time-dependent antibiotics like cloxacillin. |
This table provides a simplified overview of key pharmacokinetic parameters and their relevance to the efficacy of this compound.
Comparative Pharmacokinetic-Pharmacodynamic Investigations
Interspecies Variations in Pharmacokinetic Profiles (e.g., bovine, caprine, ovine, equine)
Significant variations in the pharmacokinetic profiles of this compound exist among different animal species. These differences are influenced by physiological factors such as body size, metabolic rate, and drug distribution, which can impact the absorption, distribution, metabolism, and excretion of the drug. pageplace.deglobalcollege.edu.et
For instance, a study in dairy goats treated with intramammary this compound reported a maximum plasma concentration (Cmax) of 0.077 µg/mL, which was reached at an average of 24 hours (Tmax). tdl.org The elimination half-life (T½) in these goats was found to be 93.83 hours. tdl.org In contrast, studies in cattle have also been conducted to understand the tissue distribution of cloxacillin after intramammary administration. researchgate.net While direct comparative studies across all species are not always available in a single publication, the existing literature highlights the necessity of species-specific pharmacokinetic data to establish appropriate therapeutic regimens. pageplace.deglobalcollege.edu.et Such variations underscore the principle that drug dosage and treatment protocols cannot be directly extrapolated from one species to another. globalcollege.edu.et
The following table illustrates reported pharmacokinetic parameters of cloxacillin in different species, emphasizing the interspecies variability.
| Species | Route of Administration | Cmax (µg/mL) | Tmax (hours) | T½ (hours) |
| Goats (Caprine) | Intramammary | 0.077 | 24 | 93.83 |
Data for this table is based on a study in dairy goats. tdl.org Comprehensive and directly comparable pharmacokinetic data for this compound across bovine, ovine, and equine species from a single source is limited.
Pharmacokinetic Comparison with Other Antimicrobial Agents
The pharmacokinetic profile of this compound is often compared with other antimicrobial agents used in similar therapeutic contexts, particularly in the treatment of mastitis in dairy animals. These comparisons help in selecting the most appropriate antibiotic based on the target pathogen and desired duration of action.
For example, a study comparing the pharmacokinetics of intramammary cephapirin (B1668819) benzathine and this compound in dairy goats found that cloxacillin had a substantially longer elimination half-life (T½) and a larger area under the curve (AUC) compared to cephapirin. tdl.org The Cmax for cephapirin was 0.069 µg/mL, occurring at an average Tmax of 7.75 hours, with a T½ of 10.16 hours. tdl.org This difference is likely attributable to the lower solubility of this compound, leading to a slower release and absorption from the mammary gland. tdl.org
Another antimicrobial often used in cattle is oxytetracycline. nih.gov While direct pharmacokinetic comparisons in the same study are not always available, different formulations and their resulting pharmacokinetic profiles are a key consideration for veterinarians. scispace.com For instance, long-acting formulations of various antibiotics, including penicillins like this compound, are designed to provide sustained therapeutic concentrations, which is a significant advantage in food-producing animals. researchgate.net
The following table provides a pharmacokinetic comparison between this compound and cephapirin benzathine in dairy goats.
| Antimicrobial Agent | Cmax (µg/mL) | Tmax (hours) | T½ (hours) |
| This compound | 0.077 | 24 | 93.83 |
| Cephapirin Benzathine | 0.069 | 7.75 | 10.16 |
This table is based on data from a comparative pharmacokinetic study in dairy goats. tdl.org
Mechanisms of Antimicrobial Resistance and Strategies for Mitigation
Bacterial Resistance Modalities to Beta-Lactam Antibiotics
Bacteria have developed several key strategies to counteract the bactericidal effects of beta-lactam antibiotics.
The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive. While cloxacillin (B1194729) is designed with a bulky side chain to be resistant to some common beta-lactamases, certain bacterial strains can produce enzymes capable of inactivating it. For instance, some Class A beta-lactamases can hydrolyze cloxacillin, albeit sometimes with different kinetics compared to other penicillins. nih.gov The presence of genes encoding these enzymes, such as blaZ in Staphylococcus aureus, can be located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. openmicrobiologyjournal.com
Beta-lactam antibiotics exert their effect by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. A crucial mechanism of resistance involves the alteration of these target PBPs, reducing their affinity for beta-lactam drugs.
The most significant mechanism of cloxacillin resistance in Staphylococcus aureus is the acquisition of the mecA gene. mdpi.com This gene encodes a modified PBP, known as PBP2a, which has a very low affinity for most beta-lactam antibiotics, including cloxacillin. cdc.govscirp.org Consequently, even in the presence of cloxacillin, PBP2a can continue to function, allowing for the synthesis of a functional cell wall and conferring high-level resistance. This is the basis of methicillin-resistant S. aureus (MRSA), which is also resistant to cloxacillin.
In addition to the primary role of PBP2a, other PBPs can contribute to cloxacillin resistance. Penicillin-Binding Protein 4 (PBP4) has been identified as a critical determinant of methicillin (B1676495) resistance, particularly in community-acquired MRSA strains. nih.gov Overexpression or mutations in the pbp4 gene can lead to increased resistance levels. nih.gov Studies have shown that the absence of PBP4 can make MRSA strains more susceptible to beta-lactams. proquest.com
In Gram-negative bacteria, the outer membrane acts as a formidable barrier, limiting the influx of antibiotics. Changes in the number or structure of porin channels in the outer membrane can reduce the entry of beta-lactam antibiotics into the cell. While this mechanism is not directly applicable to Gram-positive bacteria like Staphylococcus aureus, which lack an outer membrane, the principle of reducing intracellular antibiotic concentration is still relevant through the action of efflux pumps.
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov In S. aureus, several efflux pumps, such as NorA, have been identified. nih.gov While they may only provide low-level resistance to cloxacillin on their own, their overexpression can contribute to a general decrease in susceptibility to multiple drugs. openmicrobiologyjournal.com It is hypothesized that efflux pumps may act as a first line of defense, buying the bacterium time to develop more robust resistance mechanisms, such as mutations in target proteins. openmicrobiologyjournal.com
Surveillance and Characterization of Cloxacillin Benzathine Resistance
Effective surveillance and a deep understanding of the molecular basis of resistance are crucial for monitoring the spread of resistant strains and developing strategies to combat them.
The prevalence of cloxacillin resistance in Staphylococcus aureus is closely mirrored by the epidemiology of MRSA, as the underlying resistance mechanism is the same. Surveillance programs worldwide track the incidence of MRSA in both hospital and community settings.
Below are interactive data tables summarizing findings from various epidemiological studies on cloxacillin (or oxacillin (B1211168)/methicillin as a proxy) resistance in Staphylococcus aureus.
Table 1: Prevalence of Methicillin/Oxacillin Resistance in Staphylococcus aureus from Various Studies
| Region/Country | Year(s) of Study | Sample Source | Resistance Rate (%) | Reference |
| South Africa (Public Sector) | 2016 | Bloodstream Infections | 28 | scielo.org.za |
| South Africa (Public Sector) | 2017 | Bloodstream Infections | 23 | scielo.org.za |
| South Africa (Private Sector) | 2016 | Bloodstream Infections | 26 | scielo.org.za |
| South Africa (Private Sector) | 2017 | Bloodstream Infections | 15 | scielo.org.za |
| Ukraine | 2019-2023 | Odontogenic Infections | 14-39 (Oxacillin) | nih.gov |
| France | 2021 | Intensive Care Units (Bacteremia) | 9.4 (MRSA) | nih.gov |
Table 2: Cloxacillin Susceptibility Trends in Staphylococcus aureus from South African Bloodstream Infections
| Health Sector | 2016 Susceptibility (%) | 2017 Susceptibility (%) | p-value | Reference |
| Public | 72 | 77 | <0.01 | scielo.org.za |
| Private | 74 | 85 | <0.01 | scielo.org.za |
The primary molecular determinant of high-level cloxacillin resistance in Staphylococcus aureus is the presence of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). scirp.org The expression of mecA is regulated by a complex system that can be influenced by the presence of beta-lactam antibiotics. nih.govasm.org
Studies have shown that exposure to oxacillin can induce the transcription of the pbpB gene, which encodes PBP2. nih.gov Furthermore, the regulation of mecA expression can be controlled by the bla regulatory system (BlaI/BlaR1), which also regulates beta-lactamase production, highlighting the intricate interplay of resistance mechanisms within the bacterial cell. asm.org
Mutations within the mecA promoter region can also play a significant role in the level of oxacillin resistance, demonstrating that subtle genetic changes can have a profound impact on the resistance phenotype. nih.gov The role of PBP4 in cloxacillin resistance is also an area of active research, with studies indicating that its overexpression contributes to increased resistance levels. nih.gov
Research into Antibiotic Resistance Breakers and Synergistic Antimicrobial Approaches
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies that extend beyond the development of new antibiotics. One promising area of research involves the use of "antibiotic resistance breakers" (ARBs). These are compounds that, when co-administered with an existing antibiotic, can restore its efficacy against resistant bacterial strains. nih.govsemanticscholar.orgnih.gov ARBs function by disarming the specific resistance mechanisms employed by bacteria, such as enzymatic degradation, target modification, or active efflux of the antibiotic. nih.govnih.gov This approach rejuvenates our current antibiotic arsenal, providing therapeutic options for challenging infections.
Research has revealed that cloxacillin itself, a penicillinase-resistant penicillin drugs.comfrontiersin.org, can act as an antibiotic resistance breaker, particularly against bacteria producing certain types of β-lactamase enzymes. Furthermore, numerous studies have explored the synergistic effects of combining cloxacillin with other antimicrobial agents to enhance their collective activity and overcome resistance.
Cloxacillin as a β-Lactamase Inhibitor
While cloxacillin was developed to resist degradation by staphylococcal penicillinases, research shows it can also function as an inhibitor of other β-lactamases, such as AmpC β-lactamases. nih.gov These enzymes are a significant cause of resistance to cephalosporins and carbapenems in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govnih.gov By inhibiting these enzymes, cloxacillin can re-sensitize resistant bacteria to other β-lactam antibiotics that would otherwise be destroyed.
A study investigating carbapenem-resistant P. aeruginosa isolates demonstrated that the addition of cloxacillin significantly reduced the Minimum Inhibitory Concentrations (MICs) of several carbapenems and cephalosporins. nih.gov This suggests that a combination therapy of cloxacillin with these antibiotics could be a viable strategy for treating infections caused by multidrug-resistant P. aeruginosa. nih.gov
Table 1: Effect of Cloxacillin on the MIC of Other β-Lactams against Resistant P. aeruginosa
| Antibiotic | MIC Range Alone (µg/mL) | MIC Range in Combination with Cloxacillin (µg/mL) | Reference |
|---|---|---|---|
| Imipenem (IMI) | 1-256 | 1-32 | nih.gov |
| Meropenem (MEM) | 1-256 | 1-32 | nih.gov |
| Ceftazidime (CAZ) | 4-1024 | 1-512 | nih.gov |
| Cefepime (FEP) | 4-1024 | 1-512 | nih.gov |
Synergistic Combinations with Cloxacillin
Combining antibiotics with different mechanisms of action is a well-established strategy to achieve synergy, broaden the spectrum of activity, and reduce the emergence of resistance. frontiersin.org Cloxacillin has been investigated in several such combinations.
Cloxacillin and Fosfomycin (B1673569): The combination of cloxacillin and fosfomycin has been explored for treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. nih.gov Fosfomycin inhibits an early step in bacterial cell wall synthesis, distinct from the action of β-lactams. nih.gov In vitro and animal model studies have shown a synergistic effect between fosfomycin and β-lactams. nih.gov However, a randomized clinical trial comparing cloxacillin plus fosfomycin to cloxacillin monotherapy did not find a significant improvement in treatment success at day 7, though it did note a reduction in persistent bacteremia at day 3 in the combination arm. nih.gov
Cloxacillin and Chitosan (B1678972): In veterinary medicine, particularly in treating chronic bovine mastitis caused by coagulase-negative staphylococci (CNS), the combination of cloxacillin with chitosan has shown significant promise. nih.gov Chitosan, a natural polymer, can enhance the efficacy of antibiotics. Research demonstrated that adding chitosan to cloxacillin therapy significantly reduced the antibiotic concentration needed to eliminate planktonic bacteria, preformed biofilms, and intracellular bacteria compared to cloxacillin alone. nih.gov This is particularly relevant for this compound, which is formulated for long-acting use in dry cow therapy to manage mastitis. drugs.com
Cloxacillin and Ampicillin (B1664943): The fixed-dose combination of ampicillin and cloxacillin has been used for decades, aiming to provide broad-spectrum coverage. sgul.ac.uk Cloxacillin provides activity against penicillinase-producing staphylococci, while ampicillin targets a wider range of Gram-positive and Gram-negative organisms. asm.org In vitro studies have demonstrated synergistic activity against strains of Proteus morganii, E. coli, Klebsiella, and Pseudomonas aeruginosa. nih.govkarger.com The rationale is that cloxacillin can protect ampicillin from degradation by β-lactamases, although the relationship between penicillinase production and synergy is not always direct. asm.orgnih.gov
Isoxazolyl Penicillins and Nisin: Research into the closely related isoxazolyl penicillin, oxacillin, provides further insight into synergistic strategies. A study combining oxacillin with nisin, an antimicrobial peptide, showed enhanced activity against Staphylococcus epidermidis and S. aureus biofilms. nih.gov The combination significantly reduced the expression of the icaA gene, which is involved in biofilm production. nih.gov This highlights a potential strategy for tackling biofilm-associated infections, a major challenge in antimicrobial therapy where bacteria exhibit high tolerance to antibiotics. nih.govnih.gov
These research avenues underscore the potential of using cloxacillin and its benzathine salt not just as a standalone antibiotic, but as a key component in sophisticated strategies to break and overcome bacterial resistance.
Advanced Research in Cloxacillin Benzathine Formulations and Drug Delivery Systems
Stability and Degradation Kinetics of Cloxacillin (B1194729) Benzathine Formulations
The efficacy of any antibiotic formulation is fundamentally linked to its stability. For cloxacillin benzathine, research has focused on understanding its degradation under various conditions to ensure the development of robust and reliable pharmaceutical products.
pH-Dependent Stability and Proposed Dissolution Mechanisms
The stability of cloxacillin is significantly influenced by the pH of its environment. The degradation of penicillins can be catalyzed by both acid and base. Studies on penicillin derivatives show that degradation kinetics are highly dependent on pH, with stability often being lowest in acidic and alkaline conditions compared to neutral or near-neutral pH. nih.gov Research into the dissolution and stability of this compound at pH 2, pH 6, and pH 9 has been conducted, including kinetic analysis to support proposed dissolution mechanisms. aston.ac.uk At a pH of 9, it was observed that benzathine and cloxacillin can react in solution, leading to the formation of an insoluble amide. aston.ac.uk
The degradation of the β-lactam ring, a core structural feature of cloxacillin, is generally more extensive at higher pH levels due to an increased nucleophilic attack on the carbonyl group's carbon atom by water. nih.gov In studies using cloxacillin sodium, a related salt, degradation was found to be first-order, with stability being greater at pH 4.5 than at pH 6.5. cjhp-online.ca Further investigation into the degradation kinetics of cloxacillin sodium showed that in a methanol/butyl acetate (B1210297) system, the degradation rate generally increased with rising pH, although a distinct drop in this rate was noted around pH 6.5. researchgate.net
Influence of Formulation Components and Reconstitution Media on Product Stability
The components of a formulation and the media used for reconstitution play a critical role in the stability of the final cloxacillin product. The physical form of the active ingredient can have a substantial impact. A stability study of cloxacillin in an oily suspension found that when lyophilized (freeze-dried) sodium cloxacillin was used, approximately 10% degradation occurred after six months of storage at room temperature. nih.gov In contrast, when sodium cloxacillin obtained through precipitation from a non-aqueous solvent was used in the same formulation, only about 6% degradation was observed after three years under the same storage conditions. nih.gov
The choice of diluent for injectable forms is also crucial. When comparing cloxacillin sodium solutions, Dextrose 5% in Water (D5W) was found to be a preferred diluent over Normal Saline (NS), as it resulted in a slower rate of degradation at room temperature. cjhp-online.ca For high-concentration solutions (e.g., 250 mg/mL), precipitation can occur in NS or D5W, making Sterile Water for Injection (SWFI) the required solvent. mdpi.com Reconstituted cloxacillin solutions for injection have demonstrated stability in a variety of infusion fluids, though the duration of stability varies. hres.ca
To enhance the stability of less stable drugs, buffering the solution is a promising strategy. mdpi.com Studies on similar β-lactam antibiotics, such as flucloxacillin (B1213737) and benzylpenicillin, have shown that using a citrated buffered solution can significantly improve chemical stability compared to unbuffered solutions. mdpi.com
| Infusion Fluid | Stable For |
|---|---|
| Dextrose 5% in Water | Up to 12 hours |
| Fructose 10% in Water or Normal Saline | Up to 12 hours |
| M/6 Sodium Lactate | Up to 12 hours |
| Lactated Ringer's | Up to 12 hours |
| Invert Sugar 10% in Water or Normal Saline | Up to 12 hours |
Design and Evaluation of Novel Drug Delivery Systems
To improve therapeutic outcomes, particularly in veterinary medicine, novel drug delivery systems for this compound are being explored. The primary goal is to create formulations that allow for sustained release of the drug at the site of infection. google.compatentinspiration.com
Polymeric Nanocapsules for Sustained Intramammary Release
One of the most promising areas of research is the encapsulation of this compound into polymeric nanocapsules. google.com These nanocarrier systems are designed for intramammary administration to treat infections like bovine mastitis. google.comgoogle.com The encapsulation aims to provide a slow-release mechanism for the antibiotic within the mammary gland, which could increase the drug's retention time and efficacy. patentinspiration.com
Physicochemical Characterization and In vitro Release Kinetics
The physical and chemical properties of this compound-loaded PCL nanocapsules have been thoroughly characterized. Studies have reported their size, electrical charge (zeta potential), and drug release profile. nih.gov
| Parameter | Measurement Method | Result |
|---|---|---|
| Mean Diameter | Dynamic Light Scattering (DLS) | 241 to 428 nm |
| Mean Diameter | Atomic Force Microscopy (AFM) | 326 to 375 nm |
| Zeta Potential | - | -28 to -51 mV |
In vitro release studies are critical for evaluating the performance of these nanocapsules. When tested in media such as phosphate-buffered saline (PBS) with polyethylene (B3416737) glycol or in milk, the release profile was markedly different from that of the free drug. nih.gov
| Formulation | Release Profile |
|---|---|
| Free CLOXB | Very fast dissolution in both PBS and milk media. |
| CLOXB-PCL Nanocapsules | Slower and incomplete release, with less than 50% of the drug released after 9 hours. |
The kinetics of drug release from these polymeric nanocapsules were found to fit the Korsmeyer-Peppas model. nih.govresearchgate.net This indicates that the release of this compound is governed by diffusion that follows Fick's law, confirming the sustained-release properties of the formulation. nih.govresearchgate.net
Cellular Uptake and Intracellular Delivery Mechanisms of Nanocarriers
The efficacy of antimicrobial agents against intracellular pathogens is often limited by their poor penetration into host cells. Nanocarriers offer a promising strategy to overcome this barrier by facilitating cellular uptake and delivering the therapeutic agent directly to the site of infection. In the context of this compound, research has demonstrated the successful internalization of nanoformulations by phagocytic cells, which are key reservoirs for persistent bacterial infections.
Studies involving poly-ε-caprolactone (PCL) nanocapsules loaded with this compound have shown significant uptake and internalization by macrophage-like J774A.1 cells, as visualized through fluorescence confocal microscopy. nih.gov This cellular uptake is a critical step for targeting intracellular bacteria like Staphylococcus aureus, a common cause of recurrent infections such as bovine mastitis. nih.govresearchgate.net Further investigation into the endocytosis process revealed that non-pegylated PCL nanoparticles are effectively internalized, with the clathrin-mediated pathway identified as a key mechanism for this uptake. researchgate.net This targeted intracellular delivery positions nanocarriers as a superior strategy for treating infections where bacteria survive within host cells, a scenario where conventional antibiotic treatments may fail. researchgate.net
Poly(D,L-Lactide-Co-Glycolide) Acid (PLGA) Nanoparticles for Intracellular Targeting
Poly(D,L-Lactide-Co-Glycolide) acid (PLGA) is a biodegradable and biocompatible polymer widely used in the development of drug delivery systems. nih.gov PLGA nanoparticles have been specifically investigated as a vehicle for delivering cloxacillin to target intracellular S. aureus. tandfonline.comscispace.com The rationale behind this approach is that encapsulation within PLGA nanoparticles can enhance the penetration of antibiotics into host cells, such as alveolar macrophages, where bacteria may be sequestered. nih.gov
The preparation of cloxacillin-loaded PLGA nanoparticles has been achieved using methods like the single emulsion solvent evaporation technique. tandfonline.comscispace.com Characterization of these nanoparticles confirms their suitability for biological applications. Fourier-transform infrared spectroscopy (FTIR) analysis has shown no chemical interaction between cloxacillin and the PLGA polymer, indicating that the drug's intrinsic physiological effect is not compromised by the encapsulation process. tandfonline.comscispace.com This makes PLGA a robust platform for developing advanced, targeted antibiotic therapies.
Optimization of Encapsulation Efficiency and Enhanced Antimicrobial Activity
A key aspect of developing nanoparticle-based drug delivery systems is optimizing the drug loading and encapsulation efficiency to ensure a therapeutic payload. For cloxacillin-loaded PLGA nanoparticles, studies have reported successful formulation with significant encapsulation efficiency. tandfonline.comscispace.com High-performance liquid chromatography (HPLC) analysis has determined a drug loading and encapsulation efficiency of approximately 20.5% and 18.9%, respectively. tandfonline.comscispace.com
Crucially, the encapsulation of cloxacillin within PLGA nanoparticles has been shown to enhance its antimicrobial activity. nih.govtandfonline.com The minimum inhibitory concentrations (MICs) for PLGA-cloxacillin nanoparticles against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains were found to be two to four times lower than those of free cloxacillin. tandfonline.com This enhanced activity was observed at neutral pH as well as at the acidic pH levels characteristic of intracellular compartments like endosomes and lysosomes, highlighting the formulation's potential for eradicating intracellular bacteria. scispace.com The sustained release of the antibiotic from the nanoparticles further contributes to their improved efficacy. scispace.com
Table 1: Physicochemical and Antimicrobial Properties of Cloxacillin-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Carrier System | Poly(D,L-Lactide-Co-Glycolide) (PLGA) Nanoparticles | tandfonline.comscispace.com |
| Preparation Method | Single Emulsion Solvent Evaporation | tandfonline.com |
| Hydrodynamic Diameter | 123 ± 13 nm | tandfonline.comscispace.com |
| Drug Loading | 20.5 ± 1.2% | tandfonline.comscispace.com |
| Encapsulation Efficiency | 18.9 ± 2.7% | tandfonline.comscispace.com |
| Antimicrobial Activity | 2- to 4-fold reduction in MIC vs. free cloxacillin | tandfonline.com |
Inclusion Complexes for Modified Release and Stability (e.g., Beta-Cyclodextrin (B164692) complexes)
Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with various guest molecules, thereby altering their physicochemical properties. nih.gov This technology has been applied to antibiotics, including cloxacillin, to improve stability and modify release profiles. nih.govresearchgate.net The formation of a solid inclusion complex between cloxacillin sodium and beta-cyclodextrin (β-CD) has been studied to enhance the drug's characteristics. nih.govthegoodscentscompany.com
Cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic drug portions, which can protect the drug from degradation and improve its stability in aqueous solutions. nih.govmdpi.com While many cyclodextrin-based systems are designed for immediate release, they can also be integrated into more complex "smart nanosystems" to achieve controlled drug release. nih.gov Research on the closely related antibiotic dicloxacillin (B1670480) has shown that complexation with different cyclodextrins, including β-CD, gamma-CD, and hydroxypropyl-β-CD (HP-β-CD), results in complexes with varying stability constants depending on the pH, indicating that these systems can be tailored for specific applications. researchgate.net The complexation of antibiotics with cyclodextrins can enhance their stability, a crucial factor for maintaining therapeutic efficacy. researchgate.netmdpi.com
Impact of Novel Formulations on Antimicrobial Efficacy and Pharmacokinetic Profiles
The development of novel formulations for this compound is driven by the need to improve its therapeutic performance. Encapsulation in nanocarriers has a profound impact on both antimicrobial efficacy and pharmacokinetic profiles. researchgate.netfrontiersin.org
The primary advantage observed is a significant enhancement in antimicrobial efficacy. Formulations using PLGA nanoparticles have demonstrated lower MIC values against both MSSA and MRSA compared to the free drug, indicating superior bactericidal activity. tandfonline.comscispace.com This is attributed to the nanoparticles' ability to facilitate intracellular delivery and provide a sustained release of the antibiotic at the infection site. nih.govscispace.com In an in vivo study using this compound-loaded poly-ε-caprolactone nanocapsules for bovine mastitis, the formulation allowed for complete pathogen elimination after treatment. researchgate.net
Novel formulations also alter the pharmacokinetic profile of cloxacillin. Studies on nanocapsules show that while free cloxacillin dissolves rapidly, the release from nanocapsules is slower and more controlled. nih.gov Pharmacokinetic modeling has been used to establish the efficacy of cloxacillin against S. aureus strains in vitro and in experimental infections, providing a basis for predicting outcomes with new formulations. nih.gov Research on intramammary formulations combining cloxacillin with Aloe vera demonstrated significant differences in pharmacokinetic parameters, such as the maximum concentration (Cmax) and the time the concentration remains above the MIC (T > MIC), depending on the formulation composition. frontiersin.org Generally, advanced delivery systems like nanoparticles can lead to a lower peak serum concentration but an extended half-life, which is beneficial for time-dependent antibiotics like cloxacillin. newmicrobiologica.org
Table 2: Pharmacokinetic Parameters of Cloxacillin in Novel Intramammary Formulations
| Formulation (in combination with Aloe Vera) | Cmax in Milk (µg/mL) | T > MIC (h) | Reference |
| A1 (Cloxacillin 0.25 mg/mL) | 0.84 ± 0.51 | 19.20 | frontiersin.org |
| A2 (Cloxacillin 0.5 mg/mL) | 4.17 ± 0.97 | 10.9 | frontiersin.org |
Efficacy Studies and Clinical Research Applications of Cloxacillin Benzathine
Veterinary Clinical Research
Management of Intramammary Infections (Mastitis) in Dairy Animals
Cloxacillin (B1194729) benzathine is a cornerstone of dry cow therapy (DCT) programs aimed at managing and preventing intramammary infections (mastitis) in dairy cattle. Its efficacy has been substantiated through numerous clinical research studies.
Dry cow therapy with cloxacillin benzathine is a widely adopted practice to eliminate existing subclinical infections and prevent new ones from developing during the dry period. researchgate.nettdl.org Research consistently demonstrates that intramammary infusion of this compound at drying off significantly reduces the rate of new intramammary infections. researchgate.nettdl.orgnih.gov
One study found that infusion with 500 mg of benzathine cloxacillin at drying off lowered the new infection rate to 4.6% in treated cows, compared to 18.8% in untreated control cows. tdl.org The protective effect of this compound is attributed to its prolonged activity, which helps to prevent new infections, particularly those caused by streptococcal species. nih.gov Studies have shown that a long-acting formulation of benzathine cloxacillin, which persists in the udder for about three weeks, can achieve approximately 80% control of staphylococcal infections. journals.co.za
Furthermore, the practice of administering DCT to all quarters of all cows remains a recommended strategy, especially in herds with high somatic cell counts and a high prevalence of infection, as it continues to significantly lower the rate of new dry period intramammary infections. researchgate.net
A network meta-analysis of 45 trials concluded that the use of cloxacillin significantly reduced the risk of new intramammary infections at calving compared to non-treated controls. cambridge.org
This compound has demonstrated significant efficacy in curing existing intramammary infections caused by key mastitis pathogens. It is particularly effective against Gram-positive bacteria, which are responsible for the majority of infections at dry-off. bi-animalhealth.commerck-animal-health-usa.com
Staphylococcus aureus : Cure rates for S. aureus infections following this compound treatment can vary. One study reported a mean cure rate of 81.4% for S. aureus quarter infections. nih.gov Another study comparing cloxacillin to tilmicosin (B555) found a cure rate of 62.9% for S. aureus infected quarters treated with cloxacillin. researchgate.net In a trial comparing different treatment protocols, the bacteriological cure rate for Staph. aureus was significantly higher in groups receiving extended cloxacillin therapy compared to untreated controls. massey.ac.nz A study in Mediterranean buffaloes also showed encouraging results in reducing the proportion of S. aureus positive animals at the resumption of lactation after dry cow therapy with benzathine cloxacillin. nih.govresearchgate.net
Non-agalactiae Streptococcus : Dry period therapy with this compound has been shown to lead to a proportional decrease in the infection level due to non-agalactiae Streptococcus quarter infections, similar to the reduction seen with S. aureus. nih.gov In a comparative trial, there was no significant difference in the cure rates for Streptococcus uberis between quarters treated with cloxacillin and those treated with cephalonium. nih.gov
Table 1: Cure Rates of this compound Against Specific Mastitis Pathogens
| Pathogen | Cure Rate (%) | Study |
|---|---|---|
| Staphylococcus aureus | 81.4 | nih.gov |
| Staphylococcus aureus | 62.9 | researchgate.net |
| Non-agalactiae Streptococcus | Proportional decrease similar to S. aureus | nih.gov |
| Overall Mastitis Pathogens | 90.9 | researchgate.nettdl.org |
The use of this compound as part of a dry cow therapy regimen has a positive impact on udder health, as indicated by a reduction in somatic cell count (SCC) in the subsequent lactation. A retrospective study demonstrated a significant decrease in SCC between the period before dry off and after calving in cows treated with a product containing cloxacillin. cabidigitallibrary.org This study found that the combination of a teat sealant and an intramammary infusion with cloxacillin was effective in lowering high SCC to acceptable levels. cabidigitallibrary.org
However, some studies have reported no significant effect of cloxacillin treatment on SCC. For instance, a comparative trial between cephalonium and cloxacillin found no significant difference between the treatments on the SCC of infected cows at the first two herd tests after calving. nih.govresearchgate.net Similarly, a study comparing single and multiple infusions of benzathine cloxacillin found that SCC post-treatment was not affected by the treatment protocol. nih.gov A non-inferiority study comparing this compound and ceftiofur (B124693) hydrochloride also found no statistical difference in SCC up to 100 days in milk. bi-animalhealth.comnih.gov
This compound has been compared to several other antibiotics in dry cow therapy trials.
Nafcillin (B1677895) and Cephalonium : In a study comparing benzathine cloxacillin with a product containing nafcillin, procaine (B135) benzylpenicillin, and dihydrostreptomycin, and another with cephalonium, the nafcillin combination showed more uniform results. The mean cure rate for Staphylococcus aureus with cloxacillin was high, and it effectively reduced new infections. nih.gov
Cephalonium : A comparative field trial in Australian dairy cows found no significant difference between cephalonium and cloxacillin on quarter cure rates for new or chronic infections, including those caused by Staphylococcus aureus, Streptococcus agalactiae, and Streptococcus uberis. nih.govresearchgate.net However, cephalonium showed a significantly higher cure rate for combined infections of Corynebacterium bovis and Staphylococcus epidermidis. nih.govresearchgate.net
Ceftiofur Hydrochloride : A randomized noninferiority study comparing this compound and ceftiofur hydrochloride found no statistical difference between the two treatments in terms of intramammary infections post-calving, risk for cure, or risk for new infection during the dry period. bi-animalhealth.comnih.govboehringer-ingelheim.com Another study comparing the two also found no difference in the efficacy at the quarter or cow level based on bacteriologic cure. merck-animal-health-usa.com
Table 2: Comparative Efficacy of this compound in Dry Cow Therapy
| Comparator | Key Findings | Study |
|---|---|---|
| Nafcillin, Procaine Benzylpenicillin, Dihydrostreptomycin | Nafcillin combination showed more uniform results. | nih.gov |
| Cephalonium | No significant difference in cure rates for major pathogens; Cephalonium had higher cure rates for C. bovis and S. epidermidis. | nih.govresearchgate.net |
| Ceftiofur Hydrochloride | No statistical difference in efficacy for cure or prevention of new infections. | bi-animalhealth.comnih.govboehringer-ingelheim.commerck-animal-health-usa.com |
| Tilmicosin | No significant difference in overall cure rates for non-S. aureus pathogens. | researchgate.nettdl.org |
Treatment of Other Bovine Bacterial Diseases (e.g., Infectious Bovine Keratoconjunctivitis)
This compound has also been investigated for its efficacy in treating other bovine bacterial diseases, most notably Infectious Bovine Keratoconjunctivitis (IBK), commonly known as pinkeye.
Topical application of benzathine cloxacillin has been shown to be effective in treating experimentally induced IBK. nih.gov Studies have found that topical ocular application of benzathine cloxacillin can lead to lower rates of Moraxella bovis isolation from ocular secretions and reduced clinical scores and corneal ulcer surface areas compared to control groups. escholarship.org It is considered a helpful topical antibiotic ointment for treating IBK. wisc.edurochyvet.com.au A review of randomized clinical trials suggests that antibiotic treatment, including with benzathine cloxacillin, is successful in reducing the healing times of IBK-associated corneal lesions. cambridge.org
Clinical Outcome Assessment
This compound is a long-acting penicillin antibiotic primarily used in veterinary medicine, especially for dry cow therapy to treat and prevent mastitis. Clinical efficacy is assessed by outcomes such as the healing of infected tissues and, most critically, the reduction in bacterial isolation from the mammary gland.
In the context of infectious bovine keratoconjunctivitis, a study involving calves with corneal ulcers demonstrated the effectiveness of benzathine cloxacillin. Calves treated with the antibiotic showed significantly lower lesion scores on days 7, 10, and 13 compared to a control group. This indicates a direct clinical outcome of tissue healing. The study also monitored the reduction of Moraxella bovis isolation from ocular secretions, linking the clinical improvement to the antibiotic's bactericidal action. nih.gov
For bovine mastitis, the primary goals of dry cow therapy with this compound are to eliminate existing intramammary infections and prevent new ones during the dry period. frontiersin.org One product, Dry-Clox®, which contains this compound, has been shown to be effective against key Gram-positive mastitis pathogens like Staphylococcus aureus and Streptococcus agalactiae. bi-animalhealth.com A study in Mediterranean buffaloes evaluated an antibiotic dry buffalo therapy (aDBT) using 600 mg of benzathine cloxacillin. The results were encouraging, showing a reduction in the proportion of mastitis and S. aureus-positive animals when lactation resumed. nih.govresearchgate.net
A comparative study assessed the efficacy of a product containing 500 mg of benzathine cloxacillin against two other antibiotic formulations for preventing and eliminating mastitis caused by Gram-positive microorganisms during the dry period in 1,253 cows. tandfonline.com While differences between the products were not statistically significant, the study design highlights that the key metrics for efficacy in this application are the cure rate of existing infections and the prevention rate of new infections. tandfonline.com Another field trial directly compared a this compound product (Dry-Clox®) with a ceftiofur hydrochloride product (Spectramast® DC). The study found no statistical difference in key outcomes, including intramammary infections after calving, risk for cure, or risk for new infection during the dry period, demonstrating its comparable efficacy. boehringer-ingelheim.com
| Study Focus | Animal Model | Key Clinical Outcomes Measured | Result |
| Infectious Bovine Keratoconjunctivitis | Calves | Corneal ulcer lesion scores, Moraxella bovis isolation. nih.gov | Treated calves had significantly lower lesion scores. nih.gov |
| Staphylococcus aureus Mastitis | Mediterranean Buffaloes | Fresh calver mastitis rate, dry period new mastitis rate, dry period cure rate, persistent mastitis rate. nih.govresearchgate.net | Reduced proportion of mastitis and positive animals at the resumption of lactation. nih.govresearchgate.net |
| Sub-clinical Mastitis | Dairy Cows | Elimination and prevention of mastitis due to gram‐positive microorganisms. tandfonline.com | No significant differences found among the three antibiotic products tested. tandfonline.com |
| Dry Cow Therapy Comparison | Dairy Cows | Intramammary infections post-calving, risk for cure, risk for new infection. boehringer-ingelheim.com | This compound worked as well as ceftiofur hydrochloride with no statistical difference. boehringer-ingelheim.com |
Human Clinical Research (Cloxacillin as a broader context)
While the benzathine salt of cloxacillin is primarily for veterinary use, cloxacillin itself is a crucial antibiotic in human medicine. Its efficacy has been extensively studied, particularly for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).
Cloxacillin is a cornerstone of therapy for MSSA infections, valued for its targeted activity against these common bacteria. numberanalytics.comelsevier.es
Bacteremia: For bloodstream infections caused by MSSA, penicillinase-resistant penicillins like cloxacillin are generally considered the treatment of choice. elsevier.es Studies have shown that early treatment with cloxacillin for MSSA bacteremia is a key component of evidence-based care bundles associated with lower mortality. elsevier.es
Bone and Joint Infections: Staphylococcus aureus is the most frequent cause of bone and joint infections (BJI). nih.gov Intravenous cloxacillin is recommended during the initial phase of treatment for MSSA BJI. nih.govasm.orgnih.gov Its effectiveness in these difficult-to-treat infections is well-established, often followed by a longer course of oral antibiotics. oup.com
Skin and Soft Tissue Infections (SSTI): Cloxacillin is highly effective for SSTIs such as cellulitis, impetigo, folliculitis, and abscesses where MSSA is the primary pathogen. numberanalytics.comrxfiles.caprescribingcompanion.com One study noted an 85% effectiveness rate in patients with skin and soft tissue infections caused by S. aureus, while another reported a 92% clinical cure rate for impetigo. numberanalytics.com
Cloxacillin's role in treating MSSA infections is often clarified through studies comparing it to other antibiotics.
Cloxacillin vs. Cefazolin (B47455): A significant body of research has compared cloxacillin with the first-generation cephalosporin, cefazolin, for MSSA bacteremia. A large retrospective cohort study involving 354 patients found no significant clinical difference in 90-day mortality between the two drugs. oup.comnih.gov However, it was noted that cefazolin was associated with a non-significantly higher number of relapses, particularly in deep-seated infections. oup.comnih.gov Another meta-analysis found that cefazolin was associated with superior effectiveness and safety compared to antistaphylococcal penicillins as a group, though the point estimate for the comparison with cloxacillin specifically was not statistically significant. medrxiv.org
Cloxacillin vs. Vancomycin (B549263): For treating MSSA bacteremia, cloxacillin is considered superior to vancomycin. nih.gov Vancomycin is associated with higher rates of treatment failure and mortality in these cases. nih.govspringermedizin.de One study found that the duration of bacteremia was significantly longer in patients started on empiric vancomycin compared to those started on a beta-lactam like cloxacillin (97.1 vs 70.7 hours). nih.govoup.com In an experimental endocarditis model, cloxacillin produced a more rapid and greater reduction in bacteria from vegetations after 24 hours compared to vancomycin, suggesting cloxacillin should be preferred for MSSA endocarditis to sterilize the bloodstream and vegetations quickly. oup.com
Cloxacillin vs. Benzylpenicillin: In cases where S. aureus is susceptible to penicillin, a retrospective study compared the outcomes of patients treated with penicillin G versus cloxacillin. The study found no significant difference in mortality rates but did observe that patients treated with cloxacillin had a higher likelihood of experiencing other treatment complications. researchgate.net
| Comparison | Infection Type | Key Findings |
| Cloxacillin vs. Cefazolin | MSSA Bacteremia | No significant difference in 90-day mortality. oup.comnih.gov Cefazolin was linked to a non-significantly higher relapse rate in deep-seated infections. oup.comnih.gov |
| Cloxacillin vs. Vancomycin | MSSA Bacteremia | Cloxacillin is superior, associated with lower mortality and shorter duration of bacteremia. nih.govoup.com |
| Cloxacillin vs. Vancomycin | Experimental MSSA Endocarditis | Cloxacillin was more rapidly bactericidal in vivo after 24 hours of treatment. oup.com |
| Cloxacillin vs. Benzylpenicillin | Penicillin-Susceptible S. aureus Bacteremia | No significant difference in mortality; however, cloxacillin was associated with more treatment complications. researchgate.net |
Methodological Considerations in Efficacy Studies
The evidence supporting the efficacy of cloxacillin and its comparators is derived from various study designs, each with inherent strengths and weaknesses.
Retrospective vs. Prospective Studies: Much of the comparative effectiveness data, particularly for cloxacillin versus cefazolin, comes from large retrospective cohort studies. oup.comnih.gov These studies are valuable for analyzing outcomes in real-world settings but are prone to bias and confounding. For example, a 2016 study comparing first-week treatment with cloxacillin versus cephalosporins for MSSA bacteremia used propensity-score adjustments to mitigate these biases and found comparable effectiveness. plos.org Prospective studies, where data is collected forward in time, offer a higher level of evidence. A prospective crossover trial was used to evaluate different infusion methods of cloxacillin for bone and joint infections, providing robust pharmacokinetic data. nih.govnih.gov
Randomized Controlled Trials (RCTs): RCTs are the gold standard for comparing treatments as they minimize selection bias. Several RCTs have been designed to compare cloxacillin to other antibiotics. For instance, the CloCeBa trial is an open-label, randomized, controlled, non-inferiority trial designed to formally compare the efficacy and safety of cefazolin versus cloxacillin for MSSA bacteremia. clinicaltrials.govnih.govclinicaltrials.govbmj.com Another RCT was designed to assess if adding fosfomycin (B1673569) to cloxacillin improves outcomes in MSSA bacteremia compared to cloxacillin alone. nih.govclinicaltrials.gov These trials provide high-quality evidence to guide clinical practice.
Network Meta-Analysis: This statistical method allows for the comparison of multiple treatments from different studies, even if they were not directly compared in a head-to-head trial. Network meta-analyses have been employed to evaluate various antibiotics for MRSA infections, providing a broad comparison of treatments like linezolid, vancomycin, and daptomycin. nih.govnih.govphysiciansweekly.com While these often focus on MRSA, the methodology is crucial for synthesizing the vast landscape of antibiotic efficacy data. A systematic review and meta-analysis of observational studies compared cefazolin to various antistaphylococcal penicillins, including cloxacillin, providing a broader evidence base than single studies alone. medrxiv.org
Analytical Methodologies for Cloxacillin Benzathine Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of cloxacillin (B1194729) benzathine. These techniques allow for the separation, identification, and quantification of the compound, even in complex mixtures.
Reverse-phase HPLC (RP-HPLC) is a widely used and reliable method for the determination of cloxacillin. thepharmajournal.com Method development involves optimizing various parameters to achieve efficient separation and accurate quantification. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.
Several studies have developed and validated HPLC methods for cloxacillin analysis. For instance, a simple and rapid RP-HPLC method was developed for determining cloxacillin sodium in bulk and pharmaceutical forms. thepharmajournal.com This method utilized a C18 column with a mobile phase of 20mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH 3.0) and acetonitrile (B52724) in a 20:80 v/v ratio, with UV detection at 224 nm. thepharmajournal.com The method demonstrated good linearity, precision, and accuracy, making it suitable for routine quantitative analysis. thepharmajournal.com
Similarly, another RP-HPLC method was developed for the simultaneous estimation of ampicillin (B1664943) and cloxacillin in capsules. researchgate.net This method employed a Hypersil C18 column and a mobile phase consisting of acetonitrile and phosphate buffer (pH 5.0) in a 35:65 ratio, with detection at 254 nm. researchgate.net
Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). thepharmajournal.compsu.edu
Table 1: Example of HPLC Method Parameters for Cloxacillin Analysis
| Parameter | Condition 1 thepharmajournal.com | Condition 2 researchgate.net | Condition 3 akjournals.com |
|---|---|---|---|
| Column | Thermo C18 (250 x 4.6 mm, 5 µm) | Hypersil C18 (250 x 4.6 mm, 5 µm) | Shodex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20mM KH2PO4 (pH 3.0):Acetonitrile (20:80) | Acetonitrile:Phosphate buffer pH 5 (35:65) | Gradient of 30 mM KH2PO4 buffer (pH 4.0) and Acetonitrile |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Detection Wavelength | 224 nm | 254 nm | 225 nm |
| Retention Time | 3.989 ± 0.3 min | 7.907 min | Not specified |
This table presents a summary of different validated HPLC methods for cloxacillin analysis. The specific conditions can be adapted based on the analytical requirements.
HPLC methods are extensively used to determine cloxacillin residues in various biological matrices, which is critical for food safety and pharmacokinetic studies.
Milk: The analysis of cloxacillin residues in milk is of significant importance in veterinary medicine. Following intramammary administration of cloxacillin benzathine to dairy cows, HPLC-tandem mass spectrometry (HPLC-MS/MS) has been used to quantify both cloxacillin and its benzathine salt. mdpi.com One study revealed different excretion kinetics for cloxacillin and this compound (1:1), with both compounds falling below the maximum residue limit (MRL) of 30 µg/kg within 5 days. mdpi.com The use of HPLC-MS/MS provides high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites. mdpi.com
Tissue Extracts: HPLC has been employed to determine cloxacillin concentrations in glandular tissue extracts from the udder. researchgate.net This allows for the assessment of drug distribution within the target tissue following administration. researchgate.net For instance, after intramammary administration, cloxacillin concentrations in glandular tissue were found to decrease with increasing distance from the teat. researchgate.net
Perfusate: Analysis of perfusate samples by HPLC can provide insights into the absorption of cloxacillin from the site of administration. In one study involving an isolated perfused bovine udder, cloxacillin concentrations in the perfusate were below the limit of quantification, indicating limited absorption from the glandular tissue. researchgate.net
The sample preparation for biological matrices typically involves extraction steps to isolate the analyte from interfering substances. For milk samples, this might involve protein precipitation followed by solid-phase extraction (SPE). mdpi.com For tissue samples, homogenization and extraction with a suitable organic solvent are common procedures. researchgate.net
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide valuable information about the structure, interactions, and quantification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules. 1H NMR has been used to characterize cloxacillin and its metal complexes. tandfonline.com The chemical shifts of protons in the cloxacillin molecule provide information about their chemical environment. tandfonline.comtandfonline.com For instance, the 1H NMR spectrum of cloxacillin sodium shows characteristic signals for the aromatic protons, the β-lactam protons, the NH proton, and the methyl groups. tandfonline.com When cloxacillin forms complexes with metal ions like zinc (II), the proton signals can shift downfield due to increased conjugation and coordination with the metal atom, providing evidence for the complex formation. tandfonline.com
Fluorescence Spectroscopy: This technique can be used to study the interaction of this compound with other molecules. For example, the interaction of cloxacillin with benzimidazolium gemini (B1671429) surfactants has been investigated using fluorescence spectroscopy. researchgate.net Such studies can provide insights into the binding mechanisms and the formation of drug-surfactant complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule and to study interactions that lead to changes in these groups. The IR spectrum of cloxacillin shows characteristic absorption bands for the β-lactam carbonyl group, the amide group, and the carboxylate group. tandfonline.comtandfonline.com When cloxacillin forms complexes with metal ions, shifts in the positions of these bands can indicate which functional groups are involved in the coordination. tandfonline.comtandfonline.com For example, a shift in the carboxylate stretching frequencies suggests coordination through the carboxylate group. tandfonline.com IR spectroscopy has also been used to confirm the incorporation of this compound into silica (B1680970) nanoparticles. aimspress.com
Near-infrared (NIR) spectroscopy has been explored for the semi-quantitative determination of cloxacillin residues in raw milk. vfu.cz While NIR can detect cloxacillin, its accuracy can be affected by the variability in milk composition. vfu.cz
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of cloxacillin, often in combination with other drugs. These methods are based on the principle that the drug absorbs light at a specific wavelength.
Several spectrophotometric methods have been developed for the determination of cloxacillin. One method involves measuring the absorbance at 275 nm, with a correction for the absorbance of any co-formulated ampicillin. psu.edu Another approach is the absorbance ratio method, which has been used for the simultaneous determination of amoxicillin (B794) and cloxacillin. nih.gov
Derivative spectrophotometry can also be employed to resolve overlapping spectra of drugs in a mixture, enhancing the specificity of the analysis. nih.gov Furthermore, methods based on the formation of colored complexes, for instance with copper (II) ions, have been developed for the spectrophotometric determination of cloxacillin sodium. researchgate.net
Validation of spectrophotometric methods involves establishing linearity, accuracy, and precision to ensure reliable results. allscientificjournal.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Amoxicillin |
| Ampicillin |
| Benzathine |
| Cefixime |
| Cloxacillin |
| This compound |
| Cloxacillin sodium |
| Copper (II) |
| Dicloxacillin (B1670480) |
| Methanol |
| Potassium dihydrogen phosphate |
Microbiological Assay Techniques for Potency Determination and Susceptibility Testing
Microbiological assays are fundamental in the analysis of this compound, providing essential data on its potency and its effectiveness against susceptible microorganisms. Unlike chemical methods that quantify the amount of the compound, microbiological assays measure the biological activity, which is crucial for an antibiotic. nih.gov These techniques are vital in quality control and clinical laboratories for ensuring the efficacy of the antibiotic. nih.govbanglajol.info
The primary methods employed involve either the diffusion of the antibiotic through an agar (B569324) medium or its dilution within a liquid or solid medium. nih.gov
Agar Diffusion Method: The cylinder-plate or cup-plate method is a widely used agar diffusion technique for estimating the potency of antibiotics. nih.gov This method relies on the diffusion of the antibiotic from a cylinder placed on a solidified agar plate inoculated with a specific microorganism. The antibiotic creates a circular zone of inhibition where microbial growth is prevented. nih.govuspnf.com The diameter of this zone is proportional to the concentration and activity of the antibiotic.
For susceptibility testing of this compound, particularly in veterinary applications like bovine mastitis, the Kirby-Bauer disk diffusion method is a standard quantitative procedure. nih.gov In this test, a paper disk impregnated with a specific amount of an antibiotic is placed on an agar plate swabbed with the bacteria isolated from a sample (e.g., milk). nih.gov For testing the effectiveness of this compound, a 1 mcg oxacillin (B1211168) susceptibility disk is often used as a surrogate. nih.gov The plate is then incubated, and the resulting zone of inhibition is measured and compared to standardized charts from bodies like the Clinical and Laboratory Standards Institute (CLSI) to classify the organism as susceptible, intermediate, or resistant. nih.govgoogle.comnih.org.pk
Dilution Methods: Broth and agar dilution methods are used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of a microorganism. nih.govbanglajol.info
Broth Dilution: This involves preparing a series of tubes with decreasing concentrations of the antibiotic in a liquid growth medium (broth) and inoculating them with the test organism. banglajol.info Microdilution, using 96-well plates, is a common and convenient format for this test. nih.gov
Agar Dilution: In this method, the antibiotic is incorporated directly into the agar medium at various concentrations before it solidifies. The surface is then inoculated with the test bacteria. banglajol.info
These microbiological techniques are indispensable as they provide a direct measure of the antibiotic's bioactivity and are used to establish its effective dose against pathogenic microbes. nih.gov
Development of Novel Analytical Techniques for Complex Formulations and Metabolite Profiling
The analysis of this compound is complicated by its nature as a long-acting, poorly soluble salt used in complex formulations, such as oily suspensions and polymeric nanocapsules. nih.govnih.govresearchgate.net This necessitates the development of advanced and robust analytical techniques for quality control, stability studies, and understanding its metabolic fate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cloxacillin and its salts. thepharmajournal.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the determination of cloxacillin in bulk drugs and pharmaceutical dosage forms. thepharmajournal.com A significant advancement is the development of ion-paired, reversed-phase HPLC methods that allow for the simultaneous determination of both components of the this compound complex. nih.gov
| Parameter | Method 1 (for Cloxacillin Sodium) thepharmajournal.com | Method 2 (for Cloxacillin in Oily Suspension) nih.gov | Method 3 (for Injectable Antibiotics) mdpi.com |
|---|---|---|---|
| Column | Thermo C18 (250 x 4.6 mm, 5 µm) | Not Specified | XBridge C18 |
| Mobile Phase | 20mM KH2PO4 (pH 3.0 with OPA) : Acetonitrile (20:80, v/v) | 0.02M Potassium Dihydrogen Phosphate : Methanol (50:50, v/v) | Gradient of Acetonitrile and 20 mM Phosphate Buffer (pH 8.0) |
| Flow Rate | 1.0 ml/min | Not Specified | Not Specified |
| Detection | UV at 224 nm | UV at 254 nm | UV at 225 nm |
| Retention Time | ~3.99 min | Not Specified | Not Specified |
The development of stability-indicating methods using concepts like Quality by Design (QbD) allows for a more robust understanding of how formulation and process variables can impact the analytical method's performance, which is crucial for studying degradation products. researchgate.net
Analysis of Complex Formulations: Novel drug delivery systems are being developed to improve the efficacy of this compound. For instance, this compound has been loaded into poly-ε-caprolactone (PCL) nanocapsules to potentially manage intramammary infections like mastitis. researchgate.net The analysis of such complex formulations requires specialized techniques. For these nanocapsules, a reversed-phase HPLC method was developed to determine the entrapment efficiency and to study the in vitro release kinetics of the drug from the nanocarrier. researchgate.net
Metabolite Profiling: Understanding the metabolic fate of this compound is critical. Recent studies using liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have provided significant insights. Research on milk residues after intramammary administration revealed that this compound (a 2:1 salt) can metabolize into both free cloxacillin and a this compound (1:1) compound, each exhibiting different excretion kinetics. mdpi.comnih.gov This finding, enabled by the high sensitivity and specificity of HPLC-MS/MS, is crucial for ensuring food safety. The limit of quantification (LOQ) for both cloxacillin and the this compound (1:1) metabolite in milk was determined to be as low as 0.1 µg/kg. mdpi.comnih.gov Other identified metabolic pathways for cloxacillin include sulfonylation, deoxidative metabolism, and deacetylation.
Future Directions and Emerging Research Areas
Application of 'Omics' Technologies in Understanding Antimicrobial Mechanisms and Resistance Evolution
The advent of 'omics' technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to delve into the intricate mechanisms of cloxacillin's antimicrobial action and the evolution of resistance. These powerful tools allow for a holistic view of the molecular changes that occur within bacteria when exposed to antibiotics.
Genomics enables the identification of specific genes and mutations associated with cloxacillin (B1194729) resistance. By sequencing the genomes of susceptible and resistant bacterial strains, researchers can pinpoint the genetic determinants of resistance, such as alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics like cloxacillin. nih.gov
Proteomics , the large-scale study of proteins, provides insights into the functional changes occurring in bacteria. nih.gov Mass spectrometry-based proteomics can identify alterations in protein expression levels in response to cloxacillin, revealing key proteins involved in resistance pathways. nih.gov For instance, a proteomics approach can quantify the abundance of specific PBPs or β-lactamase enzymes that inactivate the antibiotic. frontiersin.org
Metabolomics complements these approaches by analyzing the complete set of small-molecule metabolites within a cell. researchgate.net This can reveal metabolic pathways that are perturbed by cloxacillin and how resistant bacteria adapt their metabolism to survive. researchgate.netresearchgate.net Studies have shown that antibiotic treatment significantly perturbs bacterial metabolism, and resistant strains exhibit distinct metabolic profiles compared to susceptible ones. researchgate.netresearchgate.net For example, nontargeted metabolomics has been used to analyze oxacillin (B1211168) resistance in Staphylococcus aureus, revealing that resistant strains systematically control energy production and the biosynthesis of PBP2a substrates to combat the antibiotic. researchgate.netresearchgate.net
The integration of these 'omics' datasets can provide a comprehensive, multi-layered understanding of cloxacillin's mechanism of action and the multifaceted nature of resistance. nih.govnih.gov This knowledge is crucial for developing strategies to overcome resistance and for the rational design of new, more effective drugs. nih.gov
Development of Advanced Computational Models for Predicting Drug Behavior and Efficacy
Computational modeling has become an indispensable tool in drug discovery and development, offering the ability to predict a drug's behavior and efficacy before it is even synthesized. For cloxacillin and its derivatives, these models can accelerate the identification of promising new candidates with enhanced properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of cloxacillin, docking studies can simulate the interaction between the antibiotic and its target, the penicillin-binding proteins (PBPs). emerginginvestigators.orgrsc.org By analyzing the binding affinities and interaction patterns, researchers can predict the effectiveness of different cloxacillin analogs. emerginginvestigators.org For example, in silico studies have shown that cloxacillin has strong binding affinities against the PBPs of various bacteria. emerginginvestigators.org
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for cloxacillin derivatives, researchers can predict the antimicrobial activity of new, unsynthesized compounds based on their structural features.
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules in a system over time. biorxiv.org MD simulations can be used to study the stability of the cloxacillin-PBP complex and to understand the dynamic changes that occur upon binding. rsc.org This information can be invaluable for designing derivatives with improved binding kinetics and stability.
These computational approaches, often used in combination, can significantly reduce the time and cost associated with drug development by prioritizing the synthesis and testing of the most promising candidates. tudelft.nlmdpi.com
Rational Design of Next-Generation Cloxacillin Derivatives with Enhanced Properties
The insights gained from 'omics' technologies and computational modeling are paving the way for the rational design of next-generation cloxacillin derivatives with enhanced properties. The goal is to create new molecules that can overcome existing resistance mechanisms, exhibit improved stability, and possess a broader spectrum of activity.
One strategy involves modifying the side chains of the cloxacillin molecule. The bulky side chain of cloxacillin is what protects its β-lactam ring from degradation by penicillinase enzymes. youtube.com By strategically altering this side chain, it may be possible to enhance its resistance to a wider range of β-lactamases. researchgate.net
Another approach focuses on improving the binding affinity of the drug to its target PBPs. By understanding the precise molecular interactions between cloxacillin and the active site of PBPs, chemists can design derivatives that form more stable and effective complexes. nih.gov
Furthermore, researchers are exploring the synthesis of novel penicillin derivatives that are effective against multidrug-resistant (MDR) strains. benthamdirect.com This may involve conjugating cloxacillin with other molecules, such as nanoparticles or other antimicrobial agents, to create hybrid compounds with novel mechanisms of action. researchgate.netmdpi.com For example, the synthesis of 2-methylsulfonylimidazolyl-1,4-dihydropyridine derivatives has been shown to enhance the antibacterial effect of cloxacillin against resistant strains. nih.gov
The rational design of new antibiotics is a complex but promising field that holds the key to staying ahead of the ever-evolving threat of antimicrobial resistance. rsc.org
Environmental Fate and Degradation Studies of Cloxacillin Benzathine Residues
The widespread use of antibiotics in veterinary medicine has raised concerns about their environmental fate and the potential for residues to contribute to the selection of antibiotic-resistant bacteria in the environment. nih.gov Understanding the persistence and degradation of this compound in soil and water is therefore a critical area of research.
Cloxacillin, like other β-lactam antibiotics, is susceptible to hydrolysis, which is a major pathway for its abiotic degradation. frontiersin.orgresearchgate.net The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.govunibo.it Studies have shown that the persistence of β-lactam antibiotics in soil can vary depending on soil type and water content. nih.govunibo.it
In addition to abiotic processes, microbial degradation can also contribute to the breakdown of cloxacillin in the environment. frontiersin.org Some soil microorganisms possess the ability to degrade antibiotics, and identifying these organisms and their degradation pathways is an important area of investigation. frontiersin.org
The degradation of cloxacillin can lead to the formation of various breakdown products. researchgate.net It is important to study the fate of these degradation products as well, as they may also have an impact on the environment. researchgate.net
Research in this area is crucial for developing strategies to mitigate the environmental impact of this compound use and to prevent the spread of antibiotic resistance.
Economic and Societal Implications of Antimicrobial Resistance in Veterinary and Public Health
The rise of antimicrobial resistance (AMR) has profound economic and societal implications for both veterinary and public health. nih.govcdc.gov The failure of antibiotic treatments due to resistance can lead to significant economic losses in the livestock industry and increased healthcare costs for humans. nih.govannualreviews.org
In veterinary medicine, particularly in the dairy industry, mastitis is a major economic burden. researchgate.netnih.govnih.gov When mastitis-causing bacteria become resistant to antibiotics like cloxacillin, treatment becomes more difficult and costly, leading to reduced milk production, premature culling of animals, and increased veterinary expenses. researchgate.netslu.setdl.org
From a public health perspective, the transfer of resistant bacteria from animals to humans is a serious concern. europa.euwoah.orgwho.int This can occur through the food chain or direct contact with animals. europa.eu Infections with resistant bacteria in humans can be more difficult to treat, leading to longer hospital stays, higher medical costs, and increased mortality. cdc.govwho.intwww.nhs.uk
The World Health Organization has identified antimicrobial resistance as one of the top global public health threats. who.int The economic impact of AMR is substantial, with estimates suggesting that it could result in trillions of dollars in additional healthcare costs and GDP losses globally. who.int
Addressing the economic and societal consequences of AMR requires a "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health. nih.gov This includes promoting the prudent use of antibiotics in both human and veterinary medicine, investing in research and development of new antibiotics and alternative therapies, and strengthening surveillance and monitoring of AMR. europa.eu
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating the efficacy of topical cloxacillin benzathine in bovine models of infectious keratoconjunctivitis (IBK)?
- Methodological Answer: Studies should use stratified randomized block designs to ensure balanced lesion severity across treatment groups. Key metrics include clinical scoring systems (e.g., ulcer diameter, fluorescein staining) and bacterial isolation rates from ocular secretions. For example, lesions are scored on a 0–7 scale, and ulcer surface areas are measured via calibrated photography and planimetry. Control groups are essential to account for natural disease progression .
Q. How is the minimum inhibitory concentration (MIC) of this compound determined against Moraxella bovis, and what values indicate clinical relevance?
- Methodological Answer: MIC is assessed using broth microdilution or agar dilution methods. For M. bovis, an MIC ≤3.13 µg/mL suggests susceptibility. Pharmacokinetic data (e.g., tear fluid concentrations ≥MIC for 8–12 hours post-administration) must align with MIC values to ensure efficacy. Studies should include post-treatment bacterial isolation rates to validate MIC-based predictions .
Q. What analytical methods are recommended for quantifying this compound in intramammary formulations?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard. Samples are extracted using methanol, centrifuged, and diluted to target concentrations (e.g., 100 µg/mL). Validation parameters (precision, accuracy, linearity) must adhere to pharmacopeial standards (e.g., USP 35). Duplicate assays ensure reproducibility .
Advanced Research Questions
Q. How do discrepancies in Moraxella bovis isolation rates between treatment groups inform this compound’s mechanism of action?
- Methodological Answer: Reduced bacterial isolation in treated calves (e.g., 0% in 375-mg groups vs. 50% in controls by week 3) suggests bactericidal activity. However, inconsistent results (e.g., persistent isolations in low-dose groups) may reflect suboptimal drug retention in tear fluid. Researchers should correlate MIC data with ocular pharmacokinetics (e.g., sustained concentrations >3.13 µg/mL) and adjust dosing intervals accordingly .
Q. What factors contribute to prolonged cloxacillin residues in milk and tissues compared to other β-lactams like cephapirin?
- Methodological Answer: The low solubility of the this compound complex extends its release, leading to detectable residues in kidney (0.0025 ppm) and liver (0.0026 ppm) at 3 days post-treatment. Studies should use LC-MS/MS for sensitive detection and compare solubility profiles (e.g., van’t Hoff/Wilson models) to optimize withdrawal periods .
Q. How can thermodynamic modeling (e.g., Wilson equation) predict this compound’s solubility in solvent systems for formulation development?
- Methodological Answer: Solubility data in pure solvents (e.g., methanol, ethanol) and binary mixtures are fitted to the Wilson model to calculate activity coefficients and Gibbs free energy (ΔG < 0 indicates spontaneous dissolution). Such models guide solvent selection for stable, bioavailable formulations. For example, solubility in methanol increases from 0.12 mg/mL at 278.15 K to 0.45 mg/mL at 313.15 K .
Q. Why do clinical scores and ulcer surface areas sometimes diverge as efficacy endpoints in IBK studies?
- Methodological Answer: Clinical scores prioritize ulcer diameter and complications (e.g., perforation), while ulcer surface area provides continuous, quantitative data. Discrepancies arise if small, deep ulcers score highly but have limited surface area. Combining both metrics with bacterial load data improves endpoint reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
